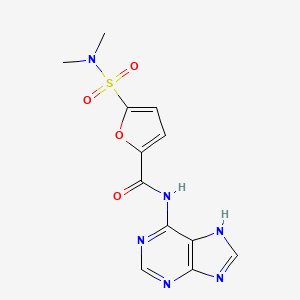

5-(dimethylsulfamoyl)-N-(9H-purin-6-yl)furan-2-carboxamide

説明

特性

IUPAC Name |

5-(dimethylsulfamoyl)-N-(7H-purin-6-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6O4S/c1-18(2)23(20,21)8-4-3-7(22-8)12(19)17-11-9-10(14-5-13-9)15-6-16-11/h3-6H,1-2H3,(H2,13,14,15,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZUPQIDXREKRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(O1)C(=O)NC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 5-(dimethylsulfamoyl)-N-(9H-purin-6-yl)furan-2-carboxamide is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-(dimethylsulfamoyl)-N-(9H-purin-6-yl)furan-2-carboxamide is characterized by the presence of a furan ring, a purine moiety, and a dimethylsulfamoyl group. Its molecular formula is with a molecular weight of approximately 298.33 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.33 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism, which may affect cellular proliferation and survival.

- Modulation of Signaling Pathways : It influences key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival.

Therapeutic Applications

Research indicates potential therapeutic applications in:

- Cancer Treatment : Preliminary studies suggest that this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cells.

- Antiviral Activity : There are indications that it may inhibit viral replication, making it a candidate for antiviral drug development.

Case Studies and Research Findings

Recent studies have explored the efficacy of 5-(dimethylsulfamoyl)-N-(9H-purin-6-yl)furan-2-carboxamide in various models:

- In Vitro Studies : In cell line assays, the compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency.

- Animal Models : In vivo studies using murine models showed that administration of the compound resulted in reduced tumor growth compared to control groups. Histological analyses revealed increased apoptosis markers in treated tissues.

Table 2: Summary of Research Findings

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The 2019 patent () discloses three compounds with structural similarities to the target molecule:

N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)benzamide

N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide

N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide

These compounds share the following features with the target molecule:

- Core Heterocycle: A fused quinoline-pyrimidine scaffold (patent compounds) vs. a purine-furan system (target).

- Amide Linkage : Critical for binding to biological targets (e.g., ATP-binding pockets in kinases).

- Substituent Diversity : The patent compounds vary in terminal aryl/heteroaryl groups (benzamide, furan-2-carboxamide, thiophene-2-carboxamide), similar to the target’s furan-carboxamide motif.

Table 1: Key Structural and Functional Differences

| Feature | Target Compound | Patent Compound 2 (Furan Analog) | Patent Compound 3 (Thiophene Analog) |

|---|---|---|---|

| Core Structure | Purine-furan | Quinoline-pyrimidine | Quinoline-pyrimidine |

| Key Substituents | Dimethylsulfamoyl | Cyano, Piperidin-ylidene, Tetrahydrofuran | Cyano, Piperidin-ylidene, Tetrahydrofuran |

| Heteroaryl Terminal | Furan-2-carboxamide | Furan-2-carboxamide | Thiophene-2-carboxamide |

| Potential Targets | Kinases, viral polymerases (inferred) | Kinases (explicitly cited in patent) | Kinases (explicitly cited in patent) |

Functional Implications of Substituents

- Dimethylsulfamoyl vs. Cyano Groups: The dimethylsulfamoyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to the cyano group in patent compounds, which is primarily electron-withdrawing and rigid .

- Purine vs. Quinoline Cores: Purine derivatives often exhibit nucleoside mimicry (e.g., antiviral/anticancer activity), whereas quinoline-pyrimidine hybrids are more commonly associated with kinase inhibition .

- Thiophene vs.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。